2-(Cyclopentyloxy)-3-methoxypropan-1-ol

Description

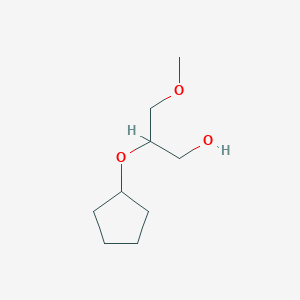

2-(Cyclopentyloxy)-3-methoxypropan-1-ol is a polyfunctional alcohol characterized by a cyclopentyl ether group and a methoxy substituent on a propane backbone. Its structure combines lipophilic (cyclopentyl) and hydrophilic (methoxy, hydroxyl) moieties, making it a candidate for applications in pharmaceutical synthesis and organic chemistry.

Properties

CAS No. |

823838-58-0 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-cyclopentyloxy-3-methoxypropan-1-ol |

InChI |

InChI=1S/C9H18O3/c1-11-7-9(6-10)12-8-4-2-3-5-8/h8-10H,2-7H2,1H3 |

InChI Key |

JHEQQCZIWSBVMR-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CO)OC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-3-methoxypropan-1-ol typically involves the reaction of cyclopentanol with 3-methoxypropan-1-ol under specific conditions. One common method is the Williamson ether synthesis, where cyclopentanol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of 3-methoxypropan-1-ol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the reaction under milder conditions. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-3-methoxypropan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Sodium iodide (NaI) in acetone, ammonia (NH3) in ethanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-3-methoxypropan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals, solvents, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-3-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or binding to receptor sites, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-(Cyclopentyloxy)-3-methoxypropan-1-ol and related compounds:

Key Observations :

- Cyclopentyl vs. Aromatic Ethers: The cyclopentyloxy group in the target compound is less polar than aromatic ethers (e.g., phenoxy groups in and ), which may reduce aqueous solubility but enhance membrane permeability .

- Amino vs. Hydroxyl Groups: Unlike β-blocker analogs (e.g., isopropylamino derivatives in ), the target compound lacks an amine group, which is critical for adrenoceptor antagonism. This structural difference likely eliminates β-blocker activity .

Pharmacological and Physicochemical Comparisons

Binding Affinity and Activity

- Adrenoceptor Binding: The indole-containing analog in demonstrated moderate α1/α2/β1-adrenoceptor binding (IC₅₀ values: 10–50 μM), attributed to its aromatic and amine functionalities . The absence of an aromatic system and amine in this compound suggests negligible adrenoceptor affinity.

- Antiarrhythmic Effects : The indole-based compound in reduced arrhythmia incidence by 60–70% in preclinical models. The target compound’s lack of a charged amine group likely precludes similar ion channel modulation .

Solubility and Stability

- Lipophilicity: The cyclopentyl group increases logP (estimated ~1.8) compared to methoxyethylphenoxy analogs (logP ~1.2–1.5), favoring blood-brain barrier penetration but complicating formulation .

- Hydrolytic Stability : The cyclopentyl ether is more stable under acidic conditions than ethereal linkages in β-blocker impurities (), which degrade into diols and amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.